molecular formula C15H20N2O5 B13269324 tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate

tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate

Cat. No.: B13269324
M. Wt: 308.33 g/mol
InChI Key: NNLWZCYUAGLRDM-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate is a synthetic organic compound featuring both a tert-butoxycarbonyl (Boc) protected amine and a 2-nitrophenyl ketone moiety. This combination of functional groups makes it a valuable multipurpose building block in medicinal chemistry and drug discovery research. The Boc group is a widely used protecting group for amines, offering stability under a range of conditions and allowing for selective deprotection to unveil the primary amine for further synthetic manipulation . The presence of the nitro-aromatic group is of particular interest. Nitrophenyl derivatives are frequently explored in the design of enzyme inhibitors and can serve as precursors to aniline derivatives, which are key intermediates for the synthesis of various pharmacologically active compounds . Furthermore, the carbamate functional group is recognized for its role as a peptide bond surrogate , contributing to improved metabolic stability and membrane permeability in drug-like molecules compared to native peptide structures . As a research chemical, this compound is intended for use as a key intermediate in organic synthesis and inhibitor design. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

tert-butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(19)16-10-6-9-13(18)11-7-4-5-8-12(11)17(20)21/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,19)

InChI Key

NNLWZCYUAGLRDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Use of Di-tert-butyl Dicarbonate (Boc₂O)

The classical method for synthesizing tert-butyl carbamates involves the reaction of amines with di-tert-butyl dicarbonate (Boc₂O). This reagent is widely employed due to its stability and ease of handling. The process typically proceeds under mild basic conditions, often in the presence of tertiary amines such as triethylamine (TEA) or N-methylimidazole (NMI), which facilitate the formation of the carbamate.

Reaction Scheme:

Amine + Boc₂O → tert-Butyl carbamate + by-products

Research Data:

  • A study reports the synthesis of N-tert-butyl carbamates from various amines using Boc₂O in the presence of Amberlyst 15, achieving high yields (up to 97%) under mild conditions.

Application to 2-Nitrophenyl Derivatives

For compounds like tert-butyl (4-iodo-2-nitrophenyl)carbamate , the synthesis involves initially preparing the carbamic acid tert-butyl ester from 2-nitroaniline, followed by Boc protection.

Reaction Conditions:

  • Cesium carbonate (Cs₂CO₃) as base
  • Boc₂O in solvents like 2-butanone or methanol
  • Reaction temperature around 52°C for 26 hours

Yield Data:

Starting Material Reagent Solvent Temperature Time Yield
4-Iodo-2-nitroaniline Boc₂O 2-Butanone 52°C 26 h Not specified (product isolated as yellow solid)

Activation of Carbonates for Carbamate Formation

Use of p-Nitrophenyl Chloroformate (PNPCOCl)

Activated mixed carbonates such as p-nitrophenyl chloroformate are crucial for efficient carbamate synthesis, especially in drug design and medicinal chemistry.

Methodology:

  • Treatment of alcohols or amines with PNPCOCl in the presence of bases like pyridine or triethylamine yields reactive intermediates.
  • These intermediates then react with amines to form carbamates.

Research Data:

  • The use of PNPCOCl has been demonstrated to produce carbamates with high efficiency, especially when coupled with suitable bases and solvents.

Use of Benzotriazole Derivatives (BTBC)

Benzotriazole-based reagents such as BTBC (benzotriazole carbamate) exhibit high acylating reactivity towards alcohols and amines, allowing for mild and selective carbamation.

Reaction Conditions:

  • Reaction of BTBC with primary alcohols or amines in acetonitrile at room temperature
  • Catalysis with 4-dimethylaminopyridine (DMAP)

Data Table:

Reagent Solvent Catalyst Temperature Yield Reference
BTBC Acetonitrile DMAP Room temperature High

Modern and Green Synthesis Strategies

Carbon Dioxide (CO₂) Incorporation

Recent methodologies utilize CO₂ as a carbon source for carbamate formation, aligning with green chemistry principles.

Procedure:

  • Primary amines are reacted with CO₂ in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in DMF.
  • The process involves bubbling CO₂ into the reaction mixture, leading to carbamate formation.

Research Findings:

  • This method efficiently produces N-alkyl carbamates with minimized hazardous reagents, offering a sustainable route.

Synthesis of tert-Butyl Carbamates from Carboxylic Acids

The reaction of aromatic or aliphatic carboxylic acids with Boc₂O, sodium azide, and zinc triflate can generate carbamates via Curtius rearrangement, especially for aromatic substrates.

Reaction Overview:

  • Aromatic acids react with Boc₂O and sodium azide to form acyl azides.
  • These intermediates undergo rearrangement to produce carbamates.

Data Summary:

Substrate Reagents Conditions Yield Reference
Aromatic acids Boc₂O, NaN₃ Elevated temperature Variable

Data Tables Summarizing Key Preparation Parameters

Method Reagents Solvent Temperature Time Yield Remarks
Classical Boc₂O protection Boc₂O + amine Tertiary amine base Room temp to 50°C 1-24 h Up to 97% Widely used, mild conditions
Activated carbonate (PNPCOCl) p-Nitrophenyl chloroformate Pyridine Room temp 2-12 h High Suitable for sensitive substrates
Benzotriazole reagents BTBC Acetonitrile Room temp 12-24 h High High reactivity, good selectivity
CO₂ fixation CO₂ + amine Cs₂CO₃, TBAI Room temp 12-24 h Moderate to high Eco-friendly, innovative approach
Carboxylic acid route Carboxylic acid + Boc₂O Various Elevated (50°C) 24-48 h Variable Useful for aromatic systems

Notes on the Synthesis of tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate

  • The synthesis typically begins with the preparation of the corresponding 2-nitrophenyl carbamic acid tert-butyl ester, achieved via Boc protection of 2-nitroaniline.
  • Activation of the phenyl group using reagents such as PNPCOCl facilitates subsequent coupling with suitable nucleophiles.
  • The final step involves nucleophilic substitution or coupling with the appropriate butyl chain, often under mild basic conditions to preserve sensitive functional groups.
  • Use of green chemistry approaches, such as CO₂-based methods, is increasingly favored for sustainability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules such as enzymes. The carbamate group can also be hydrolyzed to release active compounds that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Research Findings and Implications

Photopharmacology: The target compound’s nitro group enables precise neuronal modulation, outperforming non-photoactive carbamates in dynamic studies .

Synthetic Versatility : Its modular structure allows derivatization into photoaffinity probes or prodrugs, a flexibility shared with thiazole-based carbamates .

Biological Activity

tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate is a synthetic organic compound that belongs to the carbamate class. Its unique structure, which includes a tert-butyl group, a nitrophenyl moiety, and an oxobutyl chain, endows it with significant biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₅H₁₈N₂O₄
  • Molecular Weight : 308.33 g/mol
  • CAS Number : 2060052-23-3

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The nitrophenyl group can undergo reduction to form an amino group, which enhances its binding affinity to target proteins. Furthermore, the carbamate functionality allows for the formation of covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modifying their activity .

Enzyme Inhibition Studies

Research indicates that this compound effectively inhibits various enzymes, suggesting its utility in biochemical studies. The nitrophenyl group is crucial for these interactions, making it a valuable tool in understanding enzyme mechanisms.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameCAS NumberKey Biological Activity
tert-Butyl (4-nitrophenyl)sulfonylcarbamateNot specifiedSulfonyl group alters enzyme inhibition profile
tert-Butyl carbamateNot specifiedLacks significant activity due to missing functional groups
tert-Butyl (4-ethynylphenyl)carbamateNot specifiedExhibits different binding characteristics
tert-Butyl N-(4-amino-2-methoxyphenyl)carbamate190851-19-5Shows varied activity due to methoxy substitution

Case Studies

  • Inhibition of Hepatocarcinogenesis : A study investigated the effects of phenolic compounds on hepatocarcinogenesis in Wistar rats. While not directly involving this compound, it highlights the importance of similar nitro-substituted compounds in inhibiting cancer progression through selective induction of apoptosis in preneoplastic cells .
  • Enzyme Interaction Studies : Another research effort focused on the interaction of various carbamates with enzymes. The findings suggest that compounds like this compound could serve as competitive inhibitors, providing insights into their potential therapeutic applications.

Applications in Medicinal Chemistry

The unique properties of this compound make it suitable for various applications:

  • Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents.
  • Biochemical Research : It serves as a tool for studying enzyme kinetics and mechanisms.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-(2-nitrophenyl)-4-oxobutyl chloride and tert-butyl carbamate under basic conditions. Sodium hydroxide or potassium carbonate is typically used to deprotonate the carbamate, facilitating substitution . Reaction optimization includes inert atmospheres (e.g., nitrogen) to prevent side reactions and purification via recrystallization or column chromatography to achieve >90% purity .
Key Variables Impact on Yield
Base (NaOH vs. K₂CO₃)K₂CO₃ may reduce hydrolysis of nitro groups
Solvent (THF vs. DCM)Polar aprotic solvents enhance nucleophilicity
Temperature (0°C vs. RT)Lower temps minimize nitro group degradation

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate?

  • Methodological Answer :

  • NMR : ¹H NMR confirms the tert-butyl group (singlet at ~1.4 ppm) and nitro aromatic protons (doublets at ~7.5–8.5 ppm) .
  • IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves steric effects of the nitro group on molecular packing (e.g., dihedral angles between phenyl and carbamate moieties) .

Q. What are the primary applications of this compound in academic research?

  • Answer :

  • Organic Synthesis : Serves as a nitroaromatic building block for pharmaceuticals (e.g., protease inhibitors) .
  • Biological Studies : The nitro group enhances electron-withdrawing properties, making it a candidate for enzyme inhibition assays (e.g., cytochrome P450) .

Advanced Research Questions

Q. How does the 2-nitrophenyl substituent influence reaction mechanisms in cross-coupling or reduction studies?

  • Methodological Answer : The nitro group’s meta-directing effects alter regioselectivity in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) reveal its electron-withdrawing nature lowers LUMO energy, facilitating nucleophilic attacks . Reduction with H₂/Pd-C yields the corresponding amine, but over-reduction to hydroxylamine is mitigated by controlled H₂ flow .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular Docking : Simulates binding to enzymes (e.g., COX-2) by aligning the nitro group with hydrophobic pockets .

  • MD Simulations : Assess stability of carbamate cleavage in aqueous environments (e.g., hydrolysis rates at pH 7.4) .

    Software/Tool Application
    AutoDock VinaDocking with nitroaromatic targets
    Gaussian 09DFT for nitro group’s electronic effects

Q. How can researchers resolve contradictory data on the compound’s stability under acidic conditions?

  • Methodological Answer : Discrepancies arise from nitro group positioning (ortho vs. para). Controlled hydrolysis experiments (e.g., HCl/EtOH at 50°C) show ortho-nitro derivatives degrade 30% faster due to steric strain . Validate via HPLC-MS to track degradation products .

Q. What in vitro models are suitable for evaluating its biological activity, and how are false positives mitigated?

  • Answer :

  • Cell-Free Assays : Measure IC₅₀ against purified enzymes (e.g., kinases) to avoid membrane permeability issues .
  • Counter-Screens : Use nitro-reductase-deficient bacterial strains to confirm activity isn’t artifact-driven .

Data Contradiction Analysis

Example : Conflicting reports on anti-inflammatory activity (IC₅₀ = 10 µM vs. 50 µM in similar assays).

  • Resolution : Differences may stem from substituent positioning. Compare with 4-nitrophenyl analogs (lower activity due to reduced steric hindrance) . Validate via ROS scavenging assays to isolate nitro group contributions .

Safety and Handling

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal exposure .
  • Storage : -20°C under argon to prevent nitro group oxidation .

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